molecular formula C15H20N2O2 B2946347 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea CAS No. 2097908-89-7

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea

Cat. No. B2946347
CAS RN: 2097908-89-7
M. Wt: 260.337
InChI Key: CHFVQUYZWGCRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has been studied extensively for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.

Mechanism of Action

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension and other cardiovascular diseases. By inhibiting 20-HETE synthesis, 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea reduces vasoconstriction and lowers blood pressure. Additionally, 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea has been shown to inhibit cancer cell growth and migration by modulating the expression of various genes involved in cancer progression.
Biochemical and Physiological Effects:
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea has been shown to have a number of biochemical and physiological effects. In animal models, 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea reduces blood pressure, inhibits cancer cell growth and migration, and reduces brain damage and improves neurological function after ischemic stroke. Additionally, 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea has been found to modulate the expression of various genes involved in inflammation, oxidative stress, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea in lab experiments is its high selectivity for 20-HETE synthase. This allows researchers to specifically target the production of 20-HETE without affecting other enzymes or pathways. Additionally, 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea has been shown to be effective in animal models, making it a promising candidate for further research. However, one limitation of using 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea is its potential toxicity and side effects, which need to be carefully monitored and evaluated.

Future Directions

There are several future directions for research on 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea in other diseases, such as diabetes, kidney disease, and pulmonary hypertension. Finally, more research is needed to evaluate the safety and efficacy of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea in human clinical trials.

Synthesis Methods

The synthesis of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea involves the reaction of 3-methylphenyl isocyanate with (1-hydroxycyclohex-2-en-1-yl)methanol in the presence of a catalyst. The product is then purified through column chromatography to obtain 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea in high yield and purity.

Scientific Research Applications

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is hypertension, as 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea has been shown to reduce blood pressure in animal models. Additionally, 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea has been investigated for its potential anti-cancer properties, as it inhibits the growth and migration of cancer cells. Another area of research is ischemic stroke, as 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea has been found to reduce brain damage and improve neurological function in animal models.

properties

IUPAC Name

1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-12-6-5-7-13(10-12)17-14(18)16-11-15(19)8-3-2-4-9-15/h3,5-8,10,19H,2,4,9,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFVQUYZWGCRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea

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